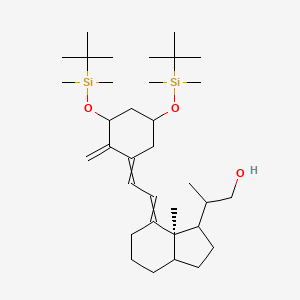
1,4-Dimethoxy-2-iodo-3-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethoxy-2-iodo-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8F3IO3 It is a derivative of benzene, featuring methoxy, iodo, and trifluoromethoxy substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethoxy-2-iodo-3-(trifluoromethoxy)benzene typically involves the iodination of a suitable precursor, such as 1,4-dimethoxybenzene, followed by the introduction of the trifluoromethoxy group. Common reagents used in these reactions include iodine and trifluoromethoxy-containing reagents. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination and trifluoromethoxylation processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethoxy-2-iodo-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The methoxy groups can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
1,4-Dimethoxy-2-iodo-3-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethoxy-2-iodo-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The iodo and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene
- 1-Bromo-4-iodo-2-(trifluoromethoxy)benzene
- 4-(Trifluoromethoxy)iodobenzene
Uniqueness
1,4-Dimethoxy-2-iodo-3-(trifluoromethoxy)benzene is unique due to the presence of both methoxy and trifluoromethoxy groups, which can significantly influence its chemical properties and reactivity. This combination of substituents makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C9H8F3IO3 |
|---|---|
Peso molecular |
348.06 g/mol |
Nombre IUPAC |
2-iodo-1,4-dimethoxy-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H8F3IO3/c1-14-5-3-4-6(15-2)8(7(5)13)16-9(10,11)12/h3-4H,1-2H3 |
Clave InChI |
UVTHCFBPHABADY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)OC)I)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



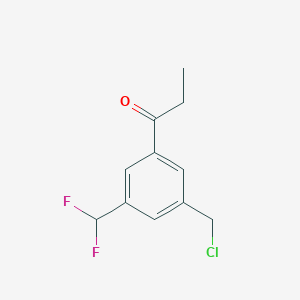
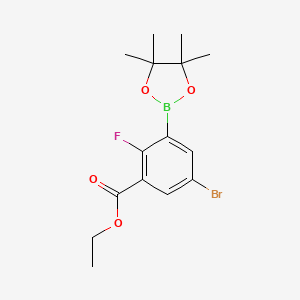
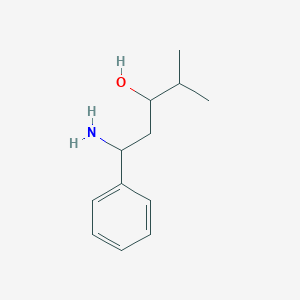

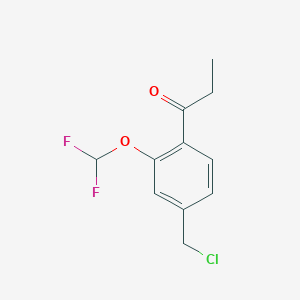


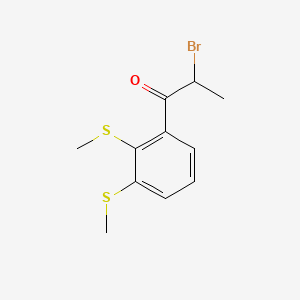
![tert-Butyl 9-(methylamino)-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B14062815.png)
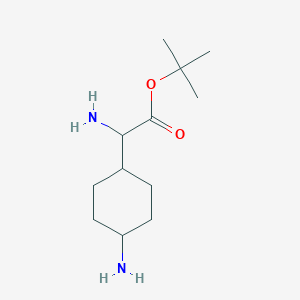
![1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B14062828.png)

